![molecular formula C45H61N4O8PSi B121349 Zebularine CEP CAS No. 155831-90-6](/img/structure/B121349.png)
Zebularine CEP
Overview
Description
Zebularine CEP is a chemically stable cytidine analog . It displays anti-tumor properties and acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has also been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Synthesis Analysis
While specific synthesis details for Zebularine CEP were not found, it’s known that Zebularine is a structural analog of methylcytosine (mC), which is incorporated into the DNA molecules where it can establish stable bounds with DMT and inactivate them .Molecular Structure Analysis
Zebularine CEP has a molecular formula of C9H12N2O5 . It is a member of pyrimidine ribonucleosides . The molecular weight is 228.20 g/mol .Chemical Reactions Analysis
Zebularine CEP has been shown to affect cell integrity, as indicated by the up-regulation of stress-related genes and a decrease in cell viability . It also plays a role in the regulation of gene expression, particularly in the control of specialized metabolite production .Physical And Chemical Properties Analysis
Zebularine CEP has a crystalline appearance and is solid in its physical state . It has a molecular weight of 228.20 g/mol and a chemical formula of C9H12N2O5 .Scientific Research Applications
DNA Methylation Inhibition
Zebularine is known as an effective DNA methylation inhibitor . DNA methylation plays a crucial role in gene expression regulation, and its inhibition can lead to changes in gene activity.
Anthocyanin Accumulation Activation
Research has shown that Zebularine can activate anthocyanin accumulation in grapevine cells . Anthocyanins are plant pigments responsible for red, purple, and blue colors in many fruits and vegetables. They are also known for their antioxidant properties.
Fruit Ripening
The effect of Zebularine on DNA methylation can also influence the fruit ripening process of grapevines . This could potentially be applied to other fruits and plants, providing a new approach to control the ripening process.
Cancer Research
Zebularine has been used in cancer research, particularly in the study of human liver cancer . It has been found to classify liver cancer cell lines into two major subtypes with different drug responses.
Stress-Related Gene Upregulation
Zebularine has been observed to up-regulate stress-related genes . This suggests potential applications in understanding how organisms respond to environmental stressors.
Cell Integrity Research
Zebularine has been used to study cell integrity, as it has been observed to affect cell viability . This could have implications in various fields of biological research, including cell biology and pathology.
Mechanism of Action
Target of Action
Zebularine CEP, also known as 2/‘-O-T-BUTYLDIMETHYLSILYL-3/’-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/‘-O-(4,4/’-DIMETHOXY, primarily targets cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a nucleoside molecule that is integral to the structure of DNA .
Mode of Action
Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This binding inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine CEP has been shown to inhibit DNA methylation , a process that regulates gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Zebularine CEP is the DNA methylation pathway . By inhibiting DNA methylation, Zebularine CEP can alter gene expression patterns . It has been suggested that Zebularine CEP induces DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA . This could potentially affect various downstream cellular processes.
Result of Action
The inhibition of DNA methylation by Zebularine CEP can lead to changes in gene expression. This can have various molecular and cellular effects, including the inhibition of tumor growth . In fact, Zebularine CEP has been shown to display anti-tumor properties both in vitro and in vivo .
properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O8PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zebularine CEP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.